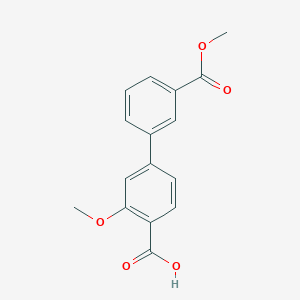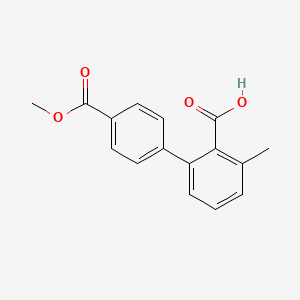
4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-methoxycarbonylphenyl)benzoic acid, 95%, commonly referred to as CMCPA, is a widely used organic compound in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C11H9ClO4. CMCPA is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reactant in the synthesis of various polymers. CMCPA has many advantages and limitations that must be taken into consideration when using it for laboratory experiments. In
科学的研究の応用
CMCPA is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reactant in the synthesis of various polymers. It is also used as a starting material for the synthesis of various drugs and pharmaceuticals. CMCPA has been used as a catalyst in the synthesis of polymers such as polyurethanes, polyesters, and polyamides. It is also used as a reactant in the synthesis of polycarbonates and polyvinyl chloride.
作用機序
CMCPA acts as an acid catalyst in the reaction of various compounds. It acts as a proton donor in the reaction, donating a proton to the reacting molecules and allowing them to react with each other. This proton donation helps to break the existing bonds between the molecules, allowing them to form new bonds and form the desired product.
Biochemical and Physiological Effects
CMCPA has been shown to have minimal toxicity in laboratory animals. It is not expected to have any significant biochemical or physiological effects in humans.
実験室実験の利点と制限
CMCPA has several advantages and limitations when used in laboratory experiments. One of the main advantages of CMCPA is its high purity of 95%, which makes it a reliable and consistent reagent for use in experiments. It is also relatively inexpensive, making it an affordable reagent for use in laboratory experiments. However, CMCPA is sensitive to light and moisture, and must be stored in a cool, dry place in order to maintain its purity.
将来の方向性
CMCPA has many potential future applications in scientific research and laboratory experiments. It can be used as a catalyst in the synthesis of various polymers, as a reactant in the synthesis of various drugs and pharmaceuticals, and as a reagent in organic synthesis. It could also be used as a starting material for the synthesis of various compounds and materials. Additionally, CMCPA could be used to develop new methods for the synthesis of various compounds and materials.
合成法
CMCPA is synthesized by the reaction of 4-chlorobenzoyl chloride and 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent such as dichloromethane or toluene at a temperature of 60-80°C. The reaction yields a white crystalline solid of CMCPA with a purity of 95%.
特性
IUPAC Name |
4-chloro-2-(3-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-3-9(7-10)13-8-11(16)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBRNWGOFBSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690690 |
Source


|
| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-76-4 |
Source


|
| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


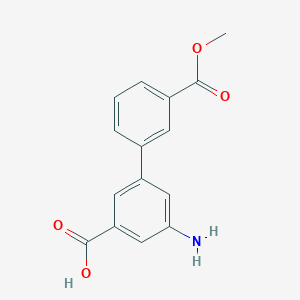





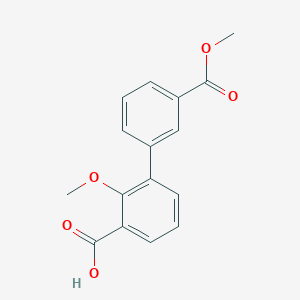
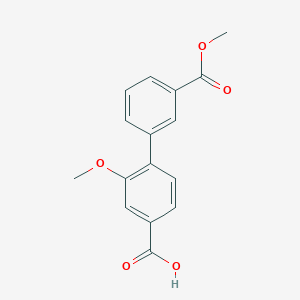
![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6404985.png)
